- Impact of substituents attached to N-heterocyclic carbenes on the catalytic activity of copper complexes in the reduction of carbonyl compounds with triethoxysilane, Chinese Journal of Chemistry, 2009, 27(11), 2121-2124
Cas no 16919-18-9 (Phosphate(1-),hexafluoro-)
Phosphate(1-),hexafluoro- structure
Product Name:Phosphate(1-),hexafluoro-
Phosphate(1-),hexafluoro- 化学的及び物理的性質
名前と識別子
-
- Phosphate(1-),hexafluoro-
- HEXAFLUOROPHOSPHATE
- Hexafluorophosphate(1-) ion
- UNII-8JV86J4A30
- [PF6]-1
- Ammonium hexafluorophosphate(1-)
- NSC407930
- Hexafluorophosphate ion
- Q2786508
- PF6(-)
- InChI=1/F6P/c1-7(2,3,4,5)6/q-
- hexafluoro-
- hexafluoridophosphate(1-)
- Phosphate(1-), potassium
- hexafluoro-lambda(5)-phosphanuide
- Ammonium phosphorus fluoride
- BDBM36130
- 16919-18-9
- Potassium hexafluorophosphate (KPF6)
- CHEMBL181124
- PF6-
- 8JV86J4A30
- NSC403554
- CHEBI:30201
- E?-phosphanuide
- NSC404039
- [PF6](-)
- LJQLCJWAZJINEB-UHFFFAOYSA-N
- NS00114996
- hexafluorophosphate(1-)
- Phosphate(1-), hexafluoro-
- Phosphate(1-), ammonium
- AMY25801
-
- インチ: 1S/F6P/c1-7(2,3,4,5)6/q-1
- InChIKey: LJQLCJWAZJINEB-UHFFFAOYSA-N
- ほほえんだ: [P-](F)(F)(F)(F)(F)F
計算された属性
- せいみつぶんしりょう: 144.9642
- どういたいしつりょう: 144.96418097g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 7
- 回転可能化学結合数: 0
- 複雑さ: 62.7
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 0Ų
じっけんとくせい
- PSA: 0
Phosphate(1-),hexafluoro- 合成方法
合成方法 1
はんのうじょうけん
リファレンス
合成方法 2
はんのうじょうけん
1.1 Reagents: Potassium hexafluorophosphate Solvents: Water ; 24 h, rt
リファレンス
- CO2 Responsive Imidazolium-Type Poly(Ionic Liquid) Gels, Macromolecular Rapid Communications, 2016, 37(14), 1194-1199
合成方法 3
はんのうじょうけん
リファレンス
- An efficient Heck reaction in water catalyzed by palladium nanoparticles immobilized on imidazolium-styrene copolymers, Catalysis Communications, 2008, 9(15), 2470-2474
合成方法 4
はんのうじょうけん
1.1 Reagents: Ruthenium trichloride
リファレンス
Novel synthesis and characterization of ruthenium tris(4-methyl-4'-vinyl-2,2'-bipyridine) complexes
,
Inorganica Chimica Acta,
2001,
315(1),
112-119
合成方法 5
はんのうじょうけん
1.1 Solvents: Methanol ; overnight, reflux; reflux → rt
1.2 Reagents: Ammonium hexafluorophosphate ; 1 h, rt
1.2 Reagents: Ammonium hexafluorophosphate ; 1 h, rt
リファレンス
Green-emitting iridium(III) complexes containing sulfanyl- or sulfone-functionalized cyclometallating 2-phenylpyridine ligands
,
Dalton Transactions,
2014,
43(14),
5343-5356
合成方法 6
はんのうじょうけん
1.1 Solvents: Ethylene glycol ; 24 h, 150 °C; 150 °C → rt
1.2 Reagents: Ammonium hexafluorophosphate Solvents: Water
1.2 Reagents: Ammonium hexafluorophosphate Solvents: Water
リファレンス
Scrutinizing Design Principles toward Efficient, Long-Term Stable Green Light-Emitting Electrochemical Cells
,
Advanced Functional Materials,
2017,
27(17),
合成方法 7
はんのうじょうけん
1.1 Solvents: Nitromethane-d3 ; rt
リファレンス
[2]Catenanes and inclusion complexes derived from self-assembled rectangular PdII and PtII metallocycles
,
Dalton Transactions,
2012,
41(39),
11992-11998
合成方法 8
はんのうじょうけん
1.1
< 100 °C; 7 h, 100 °C; 100 °C → rt
1.2
Reagents:
Pivaloyl chloride
;
rt
1.3
Reagents:
Potassium hydroxide
Solvents:
Water
;
3 h, rt
1.4
Reagents:
Hexafluorophosphoric acid
Solvents:
Water
< 100 °C; 7 h, 100 °C; 100 °C → rt
1.2
Reagents:
Pivaloyl chloride
;
rt
1.3
Reagents:
Potassium hydroxide
Solvents:
Water
;
3 h, rt
1.4
Reagents:
Hexafluorophosphoric acid
Solvents:
Water
リファレンス
- Chemische Berichte (1994'Novel, very strong, uncharged auxiliary bases; design and synthesis of monomeric and polymer-bound triaminoiminophosphorane bases of broadly varied steric demand' Schwesinger, Reinhard; Willaredt, Juergen; Schlemper, Helmut; Keller, Manfred; Schmitt, Dieter; et al, 1994 , vol.127(12), # 4 p.2435-54
合成方法 9
はんのうじょうけん
1.1 Reagents: Potassium hexafluorophosphate Solvents: Water ; 6 h, 25 °C
リファレンス
- Thermo- and pH-responsive poly(ionic liquid) membranes, Polymer Chemistry, 2016, 7(6), 1330-1336
合成方法 10
はんのうじょうけん
1.1 Reagents: Sodium hexafluorophosphate Solvents: Water ; rt; 1 d, rt
リファレンス
- Efficient synthesis of styrene carbonate from CO2 and styrene oxide using zinc catalysts immobilized on soluble imidazolium-styrene copolymers, Journal of Molecular Catalysis A: Chemical, 2009, 303(1-2), 30-34
合成方法 11
はんのうじょうけん
1.1 Solvents: Acetonitrile
リファレンス
- Preparation, photochemistry, and electronic structures of coumarin laser dye complexes of cyclopentadienylruthenium(II), Inorganic Chemistry, 1989, 28(12), 2285-90
合成方法 12
はんのうじょうけん
1.1 Reagents: Iridium trichloride Solvents: 2-Methoxyethanol , Water ; overnight, 120 °C; 120 °C → rt
1.2 Solvents: Ethylene glycol ; 15 h, 150 °C; 0 °C; 5 min, 0 °C → 85 °C
1.3 Reagents: Ammonium hexafluorophosphate Solvents: Water
1.2 Solvents: Ethylene glycol ; 15 h, 150 °C; 0 °C; 5 min, 0 °C → 85 °C
1.3 Reagents: Ammonium hexafluorophosphate Solvents: Water
リファレンス
Facile synthesis and complete characterization of homoleptic and heteroleptic cyclometalated Iridium(III) complexes for photocatalysis
,
Journal of Organometallic Chemistry,
2015,
776,
51-59
合成方法 13
はんのうじょうけん
1.1 Reagents: Iridium trichloride Solvents: Ethylene glycol ; 1 min, rt; 50 min, 200 °C; 200 °C → rt
1.2 30 min, 200 °C
1.3 Reagents: Ammonium hexafluorophosphate Solvents: Water ; cooled
1.2 30 min, 200 °C
1.3 Reagents: Ammonium hexafluorophosphate Solvents: Water ; cooled
リファレンス
Microwave-assisted synthesis of heteroleptic Ir(III)+ polypyridyl complexes
,
Journal of Organic Chemistry,
2016,
81(16),
6988-6994
合成方法 14
はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 0 °C; 12 h, 22 °C
1.2 Solvents: Dichloromethane ; 12 h, 50 °C; 50 °C → 22 °C
1.3 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 30 min, 0 °C; 14 h, 80 °C; 80 °C → 22 °C
1.4 Reagents: Potassium sodium tartrate Solvents: Water ; cooled; 4 h, 22 °C
1.5 Reagents: Hydrochloric acid Solvents: Diethyl ether , Methanol ; 30 min, 0 °C
1.6 Solvents: Toluene ; 14 h, 90 °C; 90 °C → 22 °C
1.7 Reagents: Potassium hexafluorophosphate Solvents: Water ; 2 h, 22 °C
1.2 Solvents: Dichloromethane ; 12 h, 50 °C; 50 °C → 22 °C
1.3 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 30 min, 0 °C; 14 h, 80 °C; 80 °C → 22 °C
1.4 Reagents: Potassium sodium tartrate Solvents: Water ; cooled; 4 h, 22 °C
1.5 Reagents: Hydrochloric acid Solvents: Diethyl ether , Methanol ; 30 min, 0 °C
1.6 Solvents: Toluene ; 14 h, 90 °C; 90 °C → 22 °C
1.7 Reagents: Potassium hexafluorophosphate Solvents: Water ; 2 h, 22 °C
リファレンス
Multifunctional organoboron compounds for scalable natural product synthesis
,
Nature (London,
2014,
513(7518),
367-374
合成方法 15
はんのうじょうけん
1.1 Solvents: Acetonitrile
リファレンス
Preparation, photochemistry, and electronic structures of coumarin laser dye complexes of cyclopentadienylruthenium(II)
,
Inorganic Chemistry,
1989,
28(12),
2285-90
合成方法 16
はんのうじょうけん
1.1 Reagents: Potassium hexafluorophosphate ; rt
2.1 Solvents: Nitromethane-d3 ; rt
2.1 Solvents: Nitromethane-d3 ; rt
リファレンス
[2]Catenanes and inclusion complexes derived from self-assembled rectangular PdII and PtII metallocycles
,
Dalton Transactions,
2012,
41(39),
11992-11998
Phosphate(1-),hexafluoro- Raw materials
- Phosphate(1-),hexafluoro-
- Iridium, di-μ-chlorotetrakis[5-fluoro-2-(2-pyridinyl-κN)phenyl-κC]di-
- Trimethyl phosphate
- ethyl 2-chloro-2-oxo-acetate
- 2-(4-Fluorophenyl)pyridine
- 2,2'-Bipyridine
- 2-(4-ethenylpyridin-2-yl)-4-methylpyridine
- (S)-(+)-2-Phenylglycinol
- 1-Vinylimidazole
- 1,3,2-Diazaphosphorine,2-(diethylamino)-2-[(1,1-dimethylethyl)amino]-1,2,2,4,5,6-hexahydro-1-methyl-
- 1H-Imidazolium, 1-butyl-3-ethenyl-, chloride
- 1-Butyl-3-Vinylimidazolium Bromide
- 2,6-Diethylaniline
Phosphate(1-),hexafluoro- Preparation Products
- 1,3,2-Diazaphosphorinium, 2-(diethylamino)-2-[(1,1-dimethylethyl)methylamino]-2,2,3,4,5,6-hexahydro-1,3-dimethyl- (9CI) (161118-31-6)
- 1H-Imidazolium, 1-butyl-3-ethenyl- (700795-41-1)
- Phosphate(1-),hexafluoro- (16919-18-9)
- 3-(2,6-Diethylphenyl)-4,5-dihydro-1-[(1S)-2-hydroxy-1-phenylethyl]-1H-imidazolium (1630816-94-2)
- 1,5-Dihydroxynaphtalene (83-56-7)
- 7-(Dimethylamino)-4-methylcoumarin (87-01-4)
- 7-Diethylamino-4-methylcoumarin (91-44-1)
- BEMP (98015-45-3)
Phosphate(1-),hexafluoro- 関連文献
-
Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
-
Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
-
Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
-
Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
16919-18-9 (Phosphate(1-),hexafluoro-) 関連製品
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
推奨される供給者
Yunnanjiuzhen
ゴールドメンバー
中国のサプライヤー
大量
NewCan Biotech Limited
ゴールドメンバー
中国のサプライヤー
試薬
Shanghai Bent Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hebei Liye chemical Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量